molecular formula C10H8Cl3N B13657255 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride CAS No. 1446346-72-0

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride

Cat. No.: B13657255
CAS No.: 1446346-72-0
M. Wt: 248.5 g/mol
InChI Key: SANIZVNXRVCGOF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula C10H8Cl3N It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloro and chloromethyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both chloro and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

1446346-72-0

Molecular Formula

C10H8Cl3N

Molecular Weight

248.5 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)isoquinoline;hydrochloride

InChI

InChI=1S/C10H7Cl2N.ClH/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12;/h1-4,6H,5H2;1H

InChI Key

SANIZVNXRVCGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2CCl)Cl.Cl

Origin of Product

United States

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